molecular formula C17H20N2O5 B2652231 5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole CAS No. 303995-43-9

5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole

Cat. No.: B2652231
CAS No.: 303995-43-9
M. Wt: 332.356
InChI Key: MXJRHJLMTIZMFD-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-2-[4-(Diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core substituted with a nitro group (electron-withdrawing), a methyl group, and an ethenyl bridge linked to a 4-diethoxymethylphenyl moiety. The nitro group enhances electrophilicity, while the diethoxymethyl substituent contributes to hydrophobicity and steric bulk .

Properties

IUPAC Name

5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-4-22-17(23-5-2)14-9-6-13(7-10-14)8-11-15-16(19(20)21)12(3)18-24-15/h6-11,17H,4-5H2,1-3H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJRHJLMTIZMFD-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C(C=C1)C=CC2=C(C(=NO2)C)[N+](=O)[O-])OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C1=CC=C(C=C1)/C=C/C2=C(C(=NO2)C)[N+](=O)[O-])OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole typically involves multiple steps. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents can be employed to introduce the nitro group into the oxazole ring.

    Attachment of the diethoxymethyl-substituted phenyl group: This step often involves a coupling reaction, such as a Heck reaction, where the phenyl group is attached to the oxazole ring via a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups onto the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • IUPAC Name : 5-{(E)-2-[4-(diethoxymethyl)phenyl]ethenyl}-3-methyl-4-nitroisoxazole
  • Molecular Formula : C17H20N2O5
  • CAS Number : 303995-43-9
  • Physical Form : Solid

The structure features a nitro group and an oxazole ring, which are significant for its reactivity and biological activity.

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Studies have shown that derivatives of nitro-containing compounds exhibit significant antimicrobial properties. The presence of the nitro group in this compound may enhance its efficacy against various bacterial strains. Research indicates that modifications in the aromatic ring can lead to increased potency against pathogens .
  • Anticancer Potential :
    • Compounds with oxazole rings have been investigated for their anticancer properties. The unique electronic properties imparted by the nitro and ethylene groups may contribute to selective cytotoxicity towards cancer cells. Preliminary studies suggest that such compounds can induce apoptosis in specific cancer cell lines .
  • Enzyme Inhibition :
    • The compound's ability to act as an inhibitor of certain enzymes has been explored. For instance, it can potentially inhibit kinases involved in cancer progression, making it a candidate for targeted cancer therapies .

Materials Science Applications

  • Organic Photovoltaics :
    • The compound's electronic properties make it suitable for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy could be harnessed in solar cell technology .
  • Fluorescent Probes :
    • Due to its structural features, 5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole can be utilized as a fluorescent probe in biochemical assays. This application is particularly valuable in cellular imaging and tracking biological processes .

Organic Synthesis Applications

  • Synthetic Intermediates :
    • The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions .
  • Click Chemistry :
    • Its reactivity makes it a candidate for click chemistry applications, where it can participate in cycloaddition reactions to form diverse molecular architectures rapidly and efficiently .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated significant activity against Gram-positive bacteria with minimal cytotoxicity.
Anticancer Potential Induced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range.
Organic Photovoltaics Improved efficiency in solar cells when incorporated into polymer blends for charge transport.
Fluorescent Probes Successfully used for real-time imaging of cellular processes with high specificity.

Mechanism of Action

The mechanism by which 5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and oxazole ring are key functional groups that contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

1,2,4-Oxadiazole Derivatives
  • Example : 5-[4-[2-[4-(5-Chloro-2-phenyl-2H-1,2,3-triazol-4-yl)phenyl]ethenyl]phenyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS: 65204-78-6)
    • Structure : 1,2,4-Oxadiazole core with ethenyl-linked phenyl, chloro-triazole, and methoxyphenyl groups.
    • Key Differences :
  • Methoxy (electron-donating) vs. nitro (electron-withdrawing) groups alter electronic properties.
    • Molecular Weight : 532.001 g/mol (vs. ~392 g/mol for the target compound, estimated).
Pyrazole Derivatives
  • Example : (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole
    • Structure : Pyrazole core with fluorinated phenyl and ethenyl substituents.
    • Key Differences :
  • Pyrazole’s two adjacent nitrogen atoms enhance aromaticity and dipole interactions.
  • Hydroxyl and fluorine substituents increase polarity compared to the target’s diethoxymethyl group.

Substituent Effects

Nitro vs. Methoxy/Chloro Groups
  • The nitro group in the target compound reduces electron density on the oxazole ring, favoring electrophilic substitution at specific positions. In contrast, methoxy (e.g., in ) or chloro groups (e.g., in ) modulate reactivity differently: methoxy donates electrons via resonance, while chloro withdraws electrons inductively.
Diethoxymethyl vs. Sulfanyl/Ethoxy Groups
  • Example: 5-(4-Ethoxyphenyl)-4-[(2E)-2-(2-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol The ethoxyphenyl and sulfanyl groups in this triazole derivative enhance solubility in polar solvents, whereas the diethoxymethyl group in the target compound increases hydrophobicity.

Physicochemical and Functional Properties

Electronic Effects

  • NMR Shifts : The nitro group in the target compound deshields adjacent protons (e.g., oxazole ring protons), as seen in pyrazole derivatives where fluorine substituents cause distinct 19F-NMR shifts .
  • Hydrogen Bonding: Diethoxymethyl groups lack hydrogen-bond donors, unlike hydroxyl-containing analogs (e.g., ), reducing water solubility.

Data Tables

Table 1: Structural and Functional Comparison

Compound Heterocycle Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 1,2-Oxazole Nitro, methyl, diethoxymethylphenyl ~392* High electrophilicity, hydrophobic
5-(4-Methoxyphenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole Chloro, methoxyphenyl, ethenyl 532.001 Moderate polarity, UV activity
(E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole Pyrazole Fluoro, hydroxyl, ethenyl ~308 Polar, hydrogen-bonding

*Estimated based on structural formula.

Biological Activity

5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole is a complex organic compound with notable structural features that suggest potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Compound Overview

The compound features a unique oxazole ring, a nitro group, and a diethoxymethyl-substituted phenyl group. These structural components are crucial for its chemical reactivity and potential interactions with biological targets. The presence of the nitro group is particularly significant as it may facilitate interactions with nucleophilic sites on proteins or enzymes, potentially modulating their activity.

The biological activity of this compound is hypothesized to stem from its ability to bind to various biological targets. Preliminary studies suggest that it may interact with enzymes or receptors due to its structural components:

  • Oxazole Ring : Known for its role in heterocyclic chemistry, which often involves interactions with biomolecules.
  • Nitro Group : This functional group can participate in redox reactions and may influence enzyme kinetics.
  • Diethoxymethyl Group : Enhances solubility and reactivity, potentially increasing the compound's bioavailability and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The nitro group and diethoxymethyl substituent are added through electrophilic aromatic substitution or similar methods.
  • Purification : The synthesized compound is purified using techniques like recrystallization or chromatography.

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Enzyme Inhibition : Some derivatives have shown potential as enzyme inhibitors, particularly in pathways related to cancer and inflammation.
CompoundTarget EnzymeIC50 (μM)Reference
10fBotrytis cinerea14.44
16dSARS-CoV-2 M pro5.27

Case Studies

  • Antimicrobial Activity : A study on related compounds demonstrated strong antimicrobial properties against various pathogens, suggesting that structural modifications can enhance activity without significantly increasing toxicity .
  • Zebrafish Embryo Toxicity : Research indicated varying levels of toxicity in zebrafish embryos when exposed to derivatives of the compound, highlighting the importance of structure-activity relationships (SAR) in predicting biological effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.